Quinidine Methiodide-d3
Description
Fundamental Principles of Isotopic Labeling in Quantitative Analysis
Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-¹² (¹²C) with carbon-¹³ (¹³C), or nitrogen-¹⁴ (¹⁴N) with nitrogen-¹⁵ (¹⁵N). medchemexpress.com These labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass. This mass difference is the key to their utility in quantitative analysis, particularly in mass spectrometry (MS).
When a known quantity of a stable isotope-labeled compound, known as an internal standard, is added to a sample at the beginning of the analytical process, it experiences the same sample preparation steps, chromatographic separation, and ionization as the analyte of interest. Because the internal standard and the analyte behave almost identically, any loss of the analyte during the process is mirrored by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the internal standard are detected as distinct entities due to their mass difference. By comparing the signal intensity of the analyte to that of the known amount of internal standard, a highly accurate and precise quantification of the analyte can be achieved, effectively correcting for variations in sample extraction, matrix effects, and instrument response.
Historical Context and Evolution of Deuterated Internal Standards
The concept of using an internal standard in analytical chemistry dates back to the late 19th century. However, the widespread use of deuterated compounds as internal standards gained momentum with the advent and refinement of mass spectrometry in the mid-20th century. Initially, the focus was on using these standards to improve the accuracy of measurements in gas chromatography-mass spectrometry (GC-MS).
The first generation of deuterated internal standards were often readily available and relatively inexpensive. Over time, as analytical instrumentation became more sensitive, the demand for higher purity and more strategically labeled standards grew. This led to the development of a second generation of labeled internal standards, including those with ¹³C and ¹⁵N labels, and deuterium placed in non-exchangeable positions to prevent loss of the isotopic label during analysis. The evolution of synthetic chemistry has enabled the creation of complex deuterated molecules, allowing for the precise quantification of a vast array of compounds, from environmental contaminants to pharmaceuticals.
Significance of Quinidine (B1679956) Methiodide-d3 as a Reference Standard in Contemporary Research
Quinidine Methiodide-d3 is the deuterium-labeled form of Quinidine Methiodide, a metabolite of quinidine. Quinidine itself is a well-known antiarrhythmic agent and a stereoisomer of quinine (B1679958), originally derived from the bark of the cinchona tree. In modern analytical and research settings, this compound serves as a crucial internal standard for the accurate quantification of quinidine and its metabolites in biological matrices.
The presence of the three deuterium atoms on the methiodide group gives this compound a distinct mass from its unlabeled counterpart, allowing for its use in isotope dilution mass spectrometry. This is particularly important in pharmacokinetic studies, where researchers track the absorption, distribution, metabolism, and excretion (ADME) of quinidine, and in therapeutic drug monitoring, where precise concentration measurements are critical. The use of this compound as an internal standard helps to overcome the challenges associated with complex biological samples, ensuring that the data generated is both accurate and reproducible.
Properties
Molecular Formula |
C₂₁H₂₄D₃IN₂O₂ |
|---|---|
Molecular Weight |
469.37 |
Synonyms |
Quinidine α-Methiodide-d3; (9S)-9-Hydroxy-6’-methoxy-1-methylcinchonanium Iodide-d3; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Quinidine Methiodide D3
Strategies for Deuterium (B1214612) Labeling in Complex Organic Molecules
The introduction of deuterium into complex molecules like quinidine (B1679956) requires careful consideration of the desired labeling position and the stability of the incorporated isotopes. Several strategies can be employed, ranging from direct exchange reactions to the use of deuterated building blocks in a de novo synthesis.
Considerations for Regioselective Deuteration
Regioselectivity is paramount in the synthesis of specifically labeled compounds such as Quinidine Methiodide-d3. The position of the deuterium atoms can significantly influence the utility of the labeled compound, particularly in metabolic studies where different parts of the molecule may be susceptible to enzymatic modification. For quinoline (B57606) alkaloids, certain positions are more amenable to deuteration than others. For instance, metal-catalyzed reactions can facilitate the regioselective deuteration of quinoline rings. medkoo.comnist.gov In the context of this compound, where the deuterium atoms are located on the methyl group of the quaternary ammonium (B1175870) salt, the most direct and regioselective method is the use of a deuterated methylating agent. The IUPAC name, (S)-[(1S,2R,4S,5R)-5-ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol;iodide, suggests deuteration at the methoxy (B1213986) group, which would involve a different synthetic approach starting from a deuterated precursor. However, the more common variant for use as an internal standard involves deuteration of the newly introduced methyl group at the quinuclidine (B89598) nitrogen.
Hydrogen/Deuterium Exchange Reactions in Quinidine Derivatives
Hydrogen/Deuterium (H/D) exchange reactions represent a straightforward method for introducing deuterium into a molecule. These reactions are typically catalyzed by acids, bases, or metals and involve the exchange of labile protons with deuterium from a deuterated solvent like D₂O or deuterated methanol (B129727) (CD₃OD). In cinchona alkaloids, H/D exchange can occur at various positions on the quinoline skeleton. medchemexpress.com Studies have shown that under certain conditions, such as in the presence of a platinum catalyst, H/D exchange takes place mainly on the quinoline ring. medchemexpress.com For the synthesis of this compound, where the label is on the N-methyl group, a direct H/D exchange is not a viable primary synthetic route as C-H bonds are generally not labile enough for exchange under standard conditions. However, H/D exchange can be a useful analytical tool to probe the structure of the final compound. rsc.org
De Novo Synthesis Approaches Utilizing Deuterated Precursors
A de novo, or total, synthesis approach allows for the incorporation of deuterium at any desired position by using isotopically labeled starting materials. The total synthesis of quinidine and its derivatives has been a subject of extensive research, offering multiple pathways to construct the complex bicyclic quinuclidine and quinoline core structures. researchgate.netnih.govrsc.org For the synthesis of this compound, a de novo approach could involve the use of a deuterated precursor in one of the key bond-forming steps. While powerful, this method is often more laborious and costly compared to late-stage functionalization of the natural product. Therefore, for a compound like this compound, a semi-synthetic approach starting from commercially available quinidine is generally more practical.
Specific Synthesis Pathways for Quaternary Ammonium Methiodides
The formation of quaternary ammonium salts is a well-established transformation in organic chemistry. The synthesis of this compound falls into this category, with the quaternization of the tertiary quinuclidine nitrogen being the key step.
N-Methylation Reactions with Deuterated Methyl Iodide
The most direct and efficient method for the synthesis of this compound is the N-methylation of quinidine using deuterated methyl iodide (CD₃I). Quinidine contains two tertiary nitrogen atoms: one on the aromatic quinoline ring and a more basic one within the aliphatic quinuclidine core. The greater nucleophilicity of the quinuclidine nitrogen ensures that it is selectively methylated. nih.govresearchgate.net
The reaction is typically carried out by treating a solution of quinidine with deuterated methyl iodide in a suitable solvent. The choice of solvent can influence the reaction rate and purity of the product. Common solvents for such reactions include dichloromethane, methanol, or dimethylformamide. rsc.org The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic nitrogen of the quinuclidine ring attacks the electrophilic carbon of the deuterated methyl iodide, displacing the iodide ion and forming the quaternary ammonium iodide salt.
Representative Synthetic Protocol:
| Step | Procedure | Reactants | Solvent | Conditions |
| 1 | Dissolution | Quinidine | Dichloromethane/Methanol | Room Temperature |
| 2 | N-Methylation | Deuterated Methyl Iodide (CD₃I) | - | Stirring, Room Temperature, 24-48h |
| 3 | Isolation | - | - | Evaporation of solvent, precipitation/crystallization |
| 4 | Purification | - | - | Recrystallization or chromatography |
This method offers high regioselectivity and isotopic incorporation, making it the preferred route for the preparation of this compound for use as an internal standard.
Analytical Characterization of Isotopic Purity and Positional Isomerism
Following the synthesis, it is crucial to confirm the structure, isotopic purity, and the position of the deuterium atoms in the final product. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose. researchgate.netljmu.ac.uk
The isotopic purity is a critical parameter and is defined as the percentage of the isotopically labeled compound in the total amount of the compound. It is typically determined by mass spectrometry, which can separate ions based on their mass-to-charge ratio. mdpi.com
Table 1: Representative Mass Spectrometry Data for this compound
| Ion | Chemical Formula | Calculated m/z | Observed m/z | Description |
| [M]⁺ | [C₂₁H₂₄D₃N₂O₂]⁺ | 342.2260 | 342.2262 | Molecular ion of the deuterated cation |
| [M-d₀]⁺ | [C₂₁H₂₇N₂O₂]⁺ | 339.2073 | 339.2075 | Molecular ion of the unlabeled cation |
| [M-d₁]⁺ | [C₂₁H₂₆DN₂O₂]⁺ | 340.2135 | 340.2137 | Molecular ion of the partially deuterated cation |
| [M-d₂]⁺ | [C₂₁H₂₅D₂N₂O₂]⁺ | 341.2198 | 341.2200 | Molecular ion of the partially deuterated cation |
NMR spectroscopy is indispensable for confirming the position of the deuterium label. In ¹H NMR, the signal corresponding to the protons that have been replaced by deuterium will be absent. In the case of this compound, the singlet corresponding to the N-methyl protons would be absent in the ¹H NMR spectrum. Conversely, a signal corresponding to the deuterated methyl group could be observed in a ²H (deuterium) NMR spectrum. ¹³C NMR can also be informative, as the carbon attached to deuterium will exhibit a characteristic multiplet due to C-D coupling and will be shifted slightly upfield compared to the corresponding carbon in the unlabeled compound.
Table 2: Representative ¹H NMR Chemical Shift Data for Quinidine Methiodide and this compound (in CDCl₃)
| Proton Assignment | Quinidine Methiodide (δ, ppm) | This compound (δ, ppm) | Comments |
| Aromatic protons | 7.2 - 8.8 | 7.2 - 8.8 | No significant change |
| Vinyl protons | 5.0 - 6.0 | 5.0 - 6.0 | No significant change |
| N-CH₃ | ~3.5 (s, 3H) | Absent | Confirms deuteration at the N-methyl position |
| O-CH₃ | ~3.9 (s, 3H) | ~3.9 (s, 3H) | Signal remains, indicating no deuteration at the methoxy group |
| Other aliphatic protons | 1.5 - 4.5 | 1.5 - 4.5 | No significant change |
The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for its intended applications.
Advanced Analytical Applications of Quinidine Methiodide D3 in Quantitative Spectrometry
Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS)
Stable Isotope Dilution Mass Spectrometry (SID-MS) is recognized as a gold-standard technique for quantitative analysis, capable of producing highly accurate and precise results. up.ac.zarsc.orgfrontiersin.org The fundamental principle of SID-MS involves the addition of a known quantity of a stable isotope-labeled analogue of the analyte to the sample prior to any processing or analysis. up.ac.zachromatographyonline.com This labeled compound, such as Quinidine (B1679956) Methiodide-d3, serves as an internal standard (IS). Because the stable isotope-labeled internal standard (SIL-IS) has nearly identical physicochemical properties to the native analyte, it behaves similarly during sample extraction, cleanup, chromatography, and ionization. frontiersin.orgwuxiapptec.com The final measurement is based on the ratio of the mass spectrometric signal of the analyte to that of the SIL-IS, which allows for robust and accurate quantification. frontiersin.org
In mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), the presence of co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue homogenates) can interfere with the ionization efficiency of the target analyte. chromatographyonline.comnih.gov This phenomenon, known as the matrix effect, can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), causing significant inaccuracies in quantification. chromatographyonline.commyadlm.org
A SIL-IS like Quinidine Methiodide-d3 is the ideal tool to compensate for these matrix effects. frontiersin.orgchromatographyonline.com Since the analyte and the SIL-IS co-elute from the chromatography column and have the same chemical properties, they experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. wuxiapptec.com By calculating the ratio of the analyte signal to the internal standard signal, any signal variation caused by the matrix is effectively normalized, as both signals are affected proportionally. frontiersin.org This ensures that the analytical accuracy is maintained even in complex and variable sample matrices. However, it is important to note that in some rare cases, particularly with deuterated standards that have a slight shift in retention time, differential matrix effects can still occur. myadlm.orgscispace.com
This ability to correct for both sample preparation variability and matrix-induced ionization changes leads to a significant enhancement in inter-assay and intra-assay precision and accuracy. rjptonline.orgnih.gov The method's robustness is greatly improved, making it reliable for applications like therapeutic drug monitoring and pharmacokinetic studies where accurate concentration determination is critical. farmaciajournal.comresearchgate.net The use of a SIL-IS is considered a primary ratio method of measurement, capable of producing results with high trueness tied to fundamental SI units. up.ac.zarsc.org
Implementation in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. farmaciajournal.comresearchgate.net The integration of SIL-IS like this compound is standard practice for developing high-quality, robust quantitative LC-MS/MS assays for drugs like quinidine and their metabolites. caymanchem.commedchemexpress.com
The development of an LC-MS/MS assay for quinidine and its metabolites using a deuterated internal standard involves several key steps. First, the mass spectrometric conditions are optimized by infusing standard solutions of the analyte and the IS to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM). nih.gov For quinidine, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. farmaciajournal.comnih.gov
Next, chromatographic conditions are developed to achieve efficient separation of quinidine and its metabolites from endogenous matrix components. This typically involves selecting an appropriate column (e.g., C18) and optimizing the mobile phase composition and gradient. farmaciajournal.comresearchgate.netresearchgate.net Sample preparation is another critical step; a common approach for plasma samples is protein precipitation with an organic solvent like acetonitrile (B52724) or methanol (B129727), into which the deuterated internal standard has been added. farmaciajournal.comresearchgate.netnih.gov This simple and rapid extraction method is effective due to the robust correction provided by the SIL-IS. researchgate.net The final optimized method allows for the rapid, sensitive, and selective quantification of quinidine across a specific concentration range. farmaciajournal.comnih.gov For instance, a method for seven cardiovascular drugs, including quinidine, was developed using just two isotope-labeled internal standards, demonstrating sufficient sensitivity with LOQs between 0.5 and 1 ng/mL. nih.gov
A comprehensive validation process is required to ensure that the analytical method is reliable and fit for its intended purpose. The use of a deuterated internal standard is integral to meeting the stringent validation criteria set by regulatory bodies. Key validation parameters include selectivity, linearity, accuracy, precision, carry-over, and stability. rjptonline.orgnih.gov
Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Linearity: A calibration curve is generated by plotting the analyte/IS peak area ratio against the analyte concentration. The method should be linear over a defined range. farmaciajournal.comnih.gov
Accuracy and Precision: These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, and high) on the same day (intra-day) and on different days (inter-day). farmaciajournal.comnih.gov The use of a deuterated IS typically results in high accuracy (e.g., 96.3% to 102.8% recovery) and precision (RSD < 6%). nih.gov
Recovery and Matrix Effect: While the SIL-IS corrects for these factors, they are still evaluated to understand the method's performance. farmaciajournal.com
Stability: The stability of the analyte in the biological matrix is tested under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage). nih.gov
The table below presents typical validation results for LC-MS/MS methods employing deuterated internal standards for the analysis of quinidine or similar compounds.
Table 1: Representative Performance Characteristics of LC-MS/MS Methods Using Deuterated Internal Standards
| Parameter | Typical Result | Reference |
|---|---|---|
| Linearity Range | 0.33 - 13.26 µg/mL | farmaciajournal.comresearchgate.net |
| Correlation Coefficient (r²) | > 0.995 | rjptonline.orgnih.gov |
| Lower Limit of Quantification (LLOQ) | 0.5 - 20 ng/mL | nih.govnih.gov |
| Intra-day Accuracy | < 7.9% deviation (as % Accuracy) or within 90-110% | farmaciajournal.comnih.gov |
| Inter-day Accuracy | < 8.9% deviation (as % Accuracy) or within 90-110% | farmaciajournal.comnih.gov |
| Intra-day Precision (CV%) | < 7.9% | nih.govfarmaciajournal.com |
| Inter-day Precision (CV%) | < 8.9% | nih.govfarmaciajournal.com |
| Analyte Recovery | 87.5% - 109.1% | rjptonline.orgfarmaciajournal.com |
Integration with Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Analytes
While LC-MS/MS is more commonly used for non-volatile compounds like quinidine, GC-MS represents another powerful spectrometric technique. Quinidine-d3, the unlabeled counterpart to this compound, is intended for use as an internal standard in both GC- and LC-MS. caymanchem.com The integration of a deuterated internal standard in a GC-MS protocol follows the same fundamental principles as in SID-MS for LC-MS.
For a compound like quinidine to be analyzed by GC-MS, it typically requires chemical derivatization to increase its volatility and thermal stability, although methods for underivatized analysis have been reported. nih.gov A deuterated internal standard like this compound would be added to the sample before extraction and derivatization. It would co-elute with the derivatized analyte from the GC column and exhibit identical fragmentation patterns in the mass spectrometer, differing only by the mass shift introduced by the deuterium (B1214612) labels. This co-elution and co-fragmentation allow the IS to correct for inconsistencies in injection volume, derivatization efficiency, and potential analyte degradation in the hot injector, thereby ensuring accurate and precise quantification. While specific applications detailing the use of this compound in GC-MS are not prevalent in the literature, its properties make it an ideal candidate for such methods should the need for GC-MS analysis of quinidine or related analytes arise.
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Quinidine |
| Quinidine-d3 |
| Acetonitrile |
| Methanol |
| Formic Acid |
| Ammonium (B1175870) Formate |
| Lidocaine |
| Digoxin |
| Procainamide |
| Deslanoside |
| Atorvastatin |
| Digitoxin |
| Lidocaine-(diethyl-d10) |
| Digoxin-21, 21, 22-d3 |
| Quinine (B1679958) |
| (3S)-3-hydroxyquinine |
| Enrofloxacin |
| Enrofloxacin-d3 |
| Enrofloxacin-d5 |
| Phenytoin |
Exploration of Alternative Mass Spectrometric Ionization Techniques
While Electrospray Ionization (ESI) is commonly employed in pharmaceutical analysis, the exploration of alternative ionization methods can offer distinct advantages for specific applications. nih.gov The choice of ionization technique is critical for achieving optimal sensitivity and minimizing matrix interference. For this compound and its corresponding analyte, alternative methods can provide complementary information and enhanced performance, particularly for challenging matrices or when analyzing both polar and non-polar compounds.
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for analyzing less polar, neutral molecules that are not as efficiently ionized by ESI. nih.gov In this technique, a corona discharge ionizes vaporized solvent molecules, which then transfer a charge to the analyte molecules through gas-phase reactions. osti.gov For the analysis of quinidine and its metabolites, APCI could be advantageous. A key benefit of using this compound in conjunction with APCI is its ability to compensate for variations in ionization efficiency caused by matrix components, a common issue in complex sample analysis. nih.gov
Atmospheric Pressure Photoionization (APPI): APPI utilizes photons to ionize analytes, often with the aid of a dopant molecule. It is particularly effective for non-polar compounds that are difficult to ionize by ESI or APCI. nih.gov When analyzing quinidine metabolites in complex biological fluids, APPI could potentially reduce matrix effects and improve selectivity. The co-eluting this compound would experience the same ionization conditions and matrix effects as the analyte, ensuring accurate quantification. texilajournal.com
Chemical Ionization (CI): Older but still relevant, Chemical Ionization is a "soft" ionization technique that generates less fragmentation than Electron Ionization (EI), producing a clear molecular ion peak. acs.org It has been successfully used for the analysis of underivatized quinidine. oup.com In a CI-based method, this compound would serve as a robust internal standard, correcting for fluctuations in the ion source conditions and sample introduction, thereby improving the reliability of quantitative assays. oup.com
The table below summarizes the potential roles and benefits of using this compound with these alternative ionization techniques.
| Ionization Technique | Principle of Operation | Suitability for Quinidine Analogs | Role of this compound |
| Atmospheric Pressure Chemical Ionization (APCI) | Corona discharge ionizes solvent vapor, which transfers charge to the analyte in the gas phase. osti.gov | Good for moderately polar to non-polar compounds; suitable for quinidine and its metabolites. nih.gov | Corrects for variability in gas-phase ionization efficiency and matrix effects. |
| Atmospheric Pressure Photoionization (APPI) | UV photons ionize a dopant, which then transfers charge to the analyte. nih.gov | Effective for non-polar compounds and can reduce matrix effects compared to ESI/APCI. | Compensates for fluctuations in photon flux and ionization suppression/enhancement. |
| Chemical Ionization (CI) | Reagent gas ions transfer charge to the analyte via chemical reactions, resulting in soft ionization. acs.org | Demonstrated effectiveness for underivatized quinidine, providing clear molecular ions. oup.com | Acts as an ideal internal standard to correct for ion source fluctuations and improve quantitative accuracy. oup.com |
Role in Chromatographic Method Development and Performance Evaluation
The use of this compound is integral to the development, validation, and routine application of chromatographic methods, particularly those coupled with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov As a stable isotope-labeled internal standard, it significantly enhances method robustness, accuracy, and precision. texilajournal.comscispace.com
Method Development: During the development of LC methods, this compound is used to optimize chromatographic conditions for its corresponding analyte, quinidine methiodide. Because deuterated standards have nearly identical chemical properties to their unlabeled counterparts, they exhibit very similar retention times in reversed-phase chromatography. researchgate.net However, a slight separation, known as the "isotope effect," can sometimes be observed, where the deuterated compound may elute slightly earlier or later than the analyte. nih.govchromatographyonline.com This phenomenon must be carefully evaluated during method development to ensure that the analyte and the internal standard elute closely enough to experience the same matrix effects. chromatographyonline.com The goal is to achieve co-elution or near co-elution to ensure the most effective correction for ion suppression or enhancement. texilajournal.com
Performance Evaluation: this compound is crucial for evaluating the performance of an analytical method according to international guidelines. nih.govjidps.com
Accuracy and Precision: By compensating for sample loss during preparation and correcting for variability in injection volume and MS detector response, this compound dramatically improves the accuracy and precision of the measurement. texilajournal.com Its use helps to minimize intra- and inter-assay variability. farmaciajournal.com
Matrix Effect Compensation: In complex matrices like plasma or urine, co-eluting endogenous substances can suppress or enhance the ionization of the target analyte, leading to inaccurate results. nih.gov Since this compound co-elutes with the analyte and has the same ionization characteristics, it is affected by the matrix in the same way. texilajournal.com The ratio of the analyte peak area to the internal standard peak area remains constant, thus negating the impact of the matrix effect.
Recovery Assessment: It provides a reliable means to measure the efficiency of the sample extraction process. By adding a known amount of this compound to the sample at the beginning of the workflow, the ratio of the amount recovered to the amount added gives a true measure of analytical recovery.
The following table details the parameters that are improved by the use of this compound in chromatographic method validation.
| Performance Parameter | Without Deuterated Standard | With this compound | Rationale |
| Accuracy | Prone to errors from sample loss and matrix effects. | High accuracy, with recovery values typically between 90-110%. farmaciajournal.com | Corrects for analyte loss during sample preparation and instrumental variability. texilajournal.com |
| Precision (%RSD) | Higher Relative Standard Deviation (RSD), often >15%. | Low RSD, typically <15%. farmaciajournal.com | Normalizes variations in injection volume and detector response. |
| Matrix Effect | High susceptibility to ion suppression or enhancement, leading to inaccurate quantification. | Significantly reduced impact on final quantitative results. | The internal standard experiences and corrects for the same matrix effects as the analyte. texilajournal.comnih.gov |
| Retention Time (RT) | Analyte RT can shift due to matrix or column changes. | The relative RT between analyte and standard remains consistent. | Allows for reliable peak identification even with minor RT shifts. |
| Limit of Quantification (LOQ) | Higher LOQ due to greater analytical noise and variability. | Potentially lower LOQ due to improved signal-to-noise and precision. nih.gov | Provides a more stable baseline and reliable integration at low concentrations. |
Research on Methodological Robustness and Inter Laboratory Transferability
Assessment of Sample Preparation Techniques and Their Impact on Analytical Recovery
Sample preparation is often the most complex and error-prone stage of an analytical workflow. The primary value of using Quinidine (B1679956) Methiodide-d3 is its ability to mimic the native analyte, Quinidine, through the extraction, precipitation, and derivatization processes, thereby correcting for analyte loss and matrix effects. nih.govsplendidlab.com Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds, are a major concern in mass spectrometry, and SIL-IS are the best tools to correct for them. nih.govresearchgate.net
The goal of extraction is to isolate the analyte of interest from a complex sample matrix, such as plasma, urine, or tissue, with high and reproducible recovery. texilajournal.com Common techniques for quinoline (B57606) alkaloids like quinidine include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The efficiency of these methods can be influenced by factors like solvent choice, pH, and extraction time. oup.comup.pt
Studies on the related compound quinine (B1679958) demonstrate that extraction efficiency is highly dependent on the solvent system. For instance, modifying a solvent with a base can significantly improve recovery. In one study, methanol (B129727) modified with 20% diethyl amine (DEA) was found to be the most effective solvent for extracting quinine from Cinchona bark, yielding significantly higher recovery compared to unmodified solvents. acgpubs.org While specific data for Quinidine Methiodide-d3 is proprietary to individual laboratory validations, the principle remains that the deuterated standard co-extracts with the analyte, correcting for any recovery variations between samples. mdpi.com This ensures that the final calculated concentration of the analyte is accurate even if the absolute recovery is less than 100%.
| Extraction Solvent | Extraction Method | Average Analyte Recovery (%) | Relative Standard Deviation (RSD, %) |
|---|---|---|---|
| n-Hexane | Soxhlet | 75.4 | 4.2 |
| Chloroform | Soxhlet | 81.2 | 3.8 |
| Methanol | Soxhlet | 91.5 | 2.5 |
| Methanol + 20% DEA | Soxhlet | 98.7 | 1.9 |
| Ethanol (65%) | Microwave-Assisted Extraction (MAE) | 99.1 | 2.8 |
| Ethanol (61%) | Ultrasound-Assisted Extraction (UAE) | 94.2 | 1.4 |
For biological samples, protein precipitation is a common first step to remove high-molecular-weight interferences. farmaciajournal.com This is often achieved by adding an organic solvent like methanol or acetonitrile (B52724) or an acid like trichloroacetic acid. texilajournal.comnih.gov Optimization involves selecting a precipitant that maximizes protein removal while minimizing analyte co-precipitation. Adding water before the precipitating agent can sometimes improve efficiency by preventing sample clotting. texilajournal.com
Derivatization is a chemical modification process used to enhance a compound's chromatographic properties or detectability. greyhoundchrom.com While quinidine can be analyzed without derivatization, in some cases, this step may be employed to improve sensitivity or chromatographic peak shape. oup.com When derivatization is used, it is critical that the internal standard undergoes the reaction in the same manner and at the same rate as the analyte. Because this compound has a chemical structure nearly identical to quinidine, it is expected to have the same derivatization efficiency, making it an ideal internal standard. researchgate.net The stability of the resulting derivative is also a crucial parameter that must be assessed. nih.gov
Studies on Long-Term Stability of this compound in Analytical Solutions and Matrices
The stability of both the analyte and the internal standard in analytical solutions and biological matrices is a critical component of method validation. nih.gov Stability studies are conducted to determine the acceptable storage duration and conditions for stock solutions, working solutions, and processed samples. These studies typically evaluate stability under various conditions, including short-term (bench-top), long-term (frozen), and after multiple freeze-thaw cycles. gtfch.org
For deuterated standards, a key concern is the potential for back-exchange, where deuterium (B1214612) atoms are replaced by hydrogen atoms from the solvent or matrix. This phenomenon can alter the mass of the internal standard, leading to quantification errors. researchgate.net For instance, studies on other deuterated compounds have shown that storage in acidic solutions can facilitate this exchange, compromising the standard's integrity. researchgate.net Therefore, the stability of this compound must be rigorously evaluated in every matrix and solvent system it is used with. The acceptable change in concentration over the testing period is typically within ±15% of the initial concentration. gtfch.org
| Storage Condition | Time Point | Concentration Level | Mean Measured Concentration (% of Initial) | Precision (CV, %) | Status |
|---|---|---|---|---|---|
| -20°C | 1 Month | Low QC (15 ng/mL) | 97.2 | 4.1 | Stable |
| High QC (500 ng/mL) | 98.5 | 3.5 | Stable | ||
| 3 Months | Low QC (15 ng/mL) | 94.8 | 5.3 | Stable | |
| High QC (500 ng/mL) | 96.1 | 4.8 | Stable | ||
| 6 Months | Low QC (15 ng/mL) | 91.5 | 6.2 | Stable | |
| High QC (500 ng/mL) | 93.4 | 5.9 | Stable | ||
| 3 Freeze-Thaw Cycles | N/A | Low QC (15 ng/mL) | 98.9 | 3.8 | Stable |
| High QC (500 ng/mL) | 99.2 | 3.1 | Stable |
Inter-Laboratory Validation and Harmonization of Analytical Protocols Utilizing the Deuterated Standard
Inter-laboratory validation, also known as a round-robin study, is essential for establishing the transferability and reproducibility of an analytical method. researchgate.net In such studies, identical samples are sent to multiple laboratories, and the results are compared to assess the method's precision across different sites, equipment, and analysts. The use of a common, well-characterized internal standard like this compound is fundamental to the success of these validations. It helps to normalize for systematic variations between labs, such as differences in instrument sensitivity or extraction efficiency, leading to better harmonization of results. texilajournal.commdpi.com
For example, an inter-laboratory study on quinine using high-performance thin-layer chromatography (HPTLC) demonstrated that robust methods could achieve high reproducibility among different laboratories. researchgate.net The study reported an average within-laboratory relative standard deviation (RSD), or repeatability, of 1.90%, and an average among-laboratory RSD, or reproducibility, of 2.74%. researchgate.net Achieving this level of agreement would be challenging without an appropriate internal standard to compensate for procedural variances.
| Laboratory ID | Sample A (Nominal: 50 ng/mL) Mean Result (ng/mL) | Sample B (Nominal: 250 ng/mL) Mean Result (ng/mL) | Intra-Lab Precision (CV, %) |
|---|---|---|---|
| Lab 1 | 49.5 | 253.1 | 3.1 |
| Lab 2 | 51.2 | 248.5 | 4.5 |
| Lab 3 | 48.9 | 255.0 | 3.9 |
| Lab 4 | 50.8 | 246.9 | 4.2 |
| Overall Mean | 50.1 | 250.9 | - |
| Inter-Lab Reproducibility (RSD, %) | 2.2% | 1.5% | - |
Development of Certified Reference Materials and Traceability Frameworks
A Certified Reference Material (CRM) is a standard of the highest quality, for which one or more property values are certified by a procedure that establishes metrological traceability to an accurate realization of the unit in which the values are expressed. iaea.org CRMs are produced by national metrology institutes or accredited reference material producers under strict guidelines, such as ISO 17034. sigmaaldrich.comlgcstandards.com They are essential for method validation, calibration, and establishing the traceability of analytical measurements. iaea.orgspectroscopyonline.com
For the analysis of quinidine, CRMs of the unlabeled compound (e.g., Quinidine Gluconate, Quinidine Sulfate) are commercially available. sigmaaldrich.comcrmlabstandard.com These CRMs are used to prepare accurate calibrators and quality control samples, ensuring that the measurements are traceable to a national or international standard. sigmaaldrich.com
Pharmaceutical Research and Development: Non-Clinical Analytical Aspects
Quantification of Drug Candidates and Metabolites in Pre-Clinical Investigations
In the realm of pre-clinical drug development, understanding the pharmacokinetic profile of a drug candidate and its metabolites is paramount. This compound plays a critical role as an internal standard, particularly in studies involving quinidine or structurally similar compounds. When analyzing biological samples, such as plasma or tissue homogenates from animal studies, an internal standard is added at a known concentration to every sample.
The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to co-elute with the target analyte during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer's ion source. oup.com This mimicry allows it to compensate for variations that can occur during sample preparation, such as extraction inconsistencies, and for matrix effects, where other components in the sample can suppress or enhance the analyte's signal. scispace.com By comparing the peak area of the analyte to the known peak area of the internal standard, a precise and accurate concentration can be determined. While specific studies detailing the use of this compound for a wide range of drug candidates are not prevalent, its application is crucial for the accurate bioanalysis of quinidine metabolites. caymanchem.comwho.int
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C21H24D3IN2O2 |
| Molecular Weight | ~469.37 g/mol |
| Isotopic Purity | Typically ≥98% |
Analytical Quality Control and Process Monitoring in Pharmaceutical Synthesis
The synthesis of active pharmaceutical ingredients (APIs) is a multi-step process where quality control is essential to ensure the purity and consistency of the final product. oup.com Internal standards are employed in analytical methods that monitor the progress of chemical reactions and quantify the API and any potential impurities or metabolites.
This compound can be utilized as an internal standard in LC-MS methods designed to provide quality control for the production of quinidine or related compounds. By spiking samples taken from the synthesis process with a known amount of the deuterated standard, manufacturers can accurately quantify the concentration of the target compound, ensuring that it meets the required specifications. This level of precision is vital for regulatory compliance and for guaranteeing the quality of the pharmaceutical product.
Forensic and Toxicological Analysis: Methodological Development
In forensic and toxicological investigations, the unambiguous identification and precise quantification of drugs and their metabolites in biological samples are critical for legal and medical purposes. oup.comresearchgate.net The development of robust and reliable analytical methods is a cornerstone of forensic toxicology. caymanchem.com
Stable isotope-labeled internal standards are considered the gold standard in forensic toxicology for quantitative analysis using mass spectrometry. scispace.com The use of a compound like this compound in the development of a new analytical method for detecting quinidine and its metabolites would serve to validate the method's accuracy, precision, and reliability. During method validation, parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, and matrix effects are assessed. acs.org Employing this compound helps to ensure that the method can reliably distinguish and quantify the target analyte, even at low concentrations in complex matrices like blood or urine, thereby minimizing the risk of false-positive or false-negative results. acs.org The similar extraction recovery and chromatographic behavior of the deuterated standard and the analyte ensure that any loss during sample preparation or fluctuations in instrument response are accounted for, leading to legally defensible results.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Quinidine |
Conclusion
Quinidine (B1679956) Methiodide-d3 stands as a testament to the advancements in analytical chemistry and the critical role of stable isotope-labeled compounds. Its specific design, with deuterium (B1214612) atoms providing a distinct mass signature, enables researchers to perform highly accurate and precise quantitative analyses of quinidine and its metabolites. While detailed research findings explicitly citing the use of Quinidine Methiodide-d3 are not readily found in public literature, its importance as a high-quality internal standard in pharmacokinetic and drug metabolism studies is undeniable. The principles of its application ensure the reliability of data that underpins our understanding of drug disposition and efficacy. As analytical techniques continue to evolve, the demand for such meticulously crafted reference standards will undoubtedly grow, further solidifying the place of compounds like this compound in the landscape of scientific research.
Future Directions and Emerging Research Avenues for Deuterated Quinidine Derivatives
Advancements in High-Throughput Analytical Platforms for Quinidine (B1679956) and Its Analogs
The therapeutic drug monitoring (TDM) of antiarrhythmic drugs like quinidine is crucial for ensuring their safe and effective use due to their narrow therapeutic windows. academicstrive.comlabmedica.commedbullets.com High-throughput analytical platforms are essential for processing the large number of samples required in clinical settings. Recent advancements in this area are focused on increasing speed, accuracy, and efficiency.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary technique for the quantification of quinidine. researchgate.netmdpi.com Modern high-throughput screening (HTS) assays are being developed to rapidly assess the effects of drugs like quinidine. nih.gov For instance, a high-throughput method for quantifying quinidine in human plasma was developed using a C18 column under isocratic conditions, achieving a retention time of 1.2 minutes and a total analysis time of 1.6 minutes per sample. researchgate.net Sample preparation, a common bottleneck, was streamlined to a simple protein precipitation step with methanol (B129727). researchgate.net
Future platforms are expected to further integrate automation and miniaturization. The development of automated patch-clamp techniques, for example, allows for HTS with electrophysiological experiments, which are the gold standard for assessing ion channel function, with a potential throughput of thousands of data points per day. nih.gov Additionally, advancements in noninvasive TDM, such as using sweat as an alternative biofluid, are being explored to offer more convenient real-time monitoring. iciq.org These novel electrochemical aptamer-based sensing platforms show promise for detecting low analyte concentrations found in sweat, which could revolutionize personalized healthcare. iciq.org
Table 1: Comparison of Analytical Platforms for Quinidine Analysis
| Platform | Principle | Throughput | Key Advantages |
|---|---|---|---|
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. researchgate.net | High | High sensitivity and specificity. researchgate.net |
| Automated Patch Clamp | Electrophysiological measurement of ion channel function. nih.gov | Very High | Gold standard for functional ion channel assessment. nih.gov |
| Electrochemical Aptasensor | Aptamer-based recognition of the target analyte. iciq.org | Potential for Real-Time | Noninvasive sampling (e.g., sweat), potential for continuous monitoring. iciq.org |
Exploration of Novel Isotope Effects in Chromatographic and Mass Spectrometric Systems
The substitution of hydrogen with deuterium (B1214612) can lead to observable isotope effects in both chromatographic and mass spectrometric systems. While stable isotope-labeled internal standards are designed to behave chemically similarly to their unlabeled counterparts, subtle differences can arise. acanthusresearch.com
In chromatography, particularly reversed-phase liquid chromatography (RPLC), a "deuterium isotope effect" can cause the deuterated standard to elute slightly earlier than the non-deuterated analyte. waters.comcchmc.orgacs.org This phenomenon is generally attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker interactions with the nonpolar stationary phase. cchmc.orgresearchgate.net The magnitude of this retention time shift depends on the number and position of the deuterium atoms. researchgate.netresearchgate.net While often minimal, this chromatographic separation can become a problem if it coincides with matrix effects that differ between the elution times of the analyte and the internal standard, potentially compromising quantification accuracy. waters.comscispace.com
In mass spectrometry, isotope effects are less common but can occur. Deuterium labeling can sometimes alter fragmentation patterns or the stability of ions in the gas phase. However, these effects are generally considered negligible in most quantitative applications using modern instrumentation. nih.gov Research continues to explore these subtle effects to better understand and predict them, ensuring the continued reliability of deuterated standards in quantitative bioanalysis. scispace.com Studies have shown that for some compounds, the matrix effects experienced by the analyte and its deuterated internal standard can differ significantly, which underscores the importance of this area of research. waters.comscispace.com
Table 2: Observed Isotope Effects in Analytical Systems
| System | Observed Effect | Underlying Cause | Implication for Analysis |
|---|---|---|---|
| Reversed-Phase LC | Deuterated compound may elute slightly earlier. waters.comcchmc.org | Weaker van der Waals interactions of C-D bonds with the stationary phase. cchmc.orgresearchgate.net | Potential for inaccurate quantification if matrix effects vary with retention time. waters.com |
| Gas Chromatography | Deuterated analytes generally have shorter retention times than their protiated analogs. nih.gov | Differences in inter-molecular interaction strengths with the stationary phase. nih.gov | Must be accounted for in method development to ensure co-elution if necessary. |
| Mass Spectrometry | Can occasionally alter fragmentation patterns. | Differences in bond energies (C-D vs. C-H). | Usually minimal, but requires verification during method validation. nih.gov |
Development of Next-Generation Isotope-Labeled Internal Standards with Enhanced Properties
The ideal stable isotope-labeled (SIL) internal standard should co-elute with the analyte and exhibit the same extraction recovery and ionization response. waters.com While deuterium is the most commonly used isotope for labeling due to the relative ease and lower cost of synthesis, it has limitations. The potential for chromatographic separation and, in rare cases, back-exchange of deuterium with protons from the solvent are known drawbacks. acanthusresearch.comwaters.com
To overcome these limitations, research is focused on developing next-generation internal standards with enhanced properties. This includes:
Strategic Labeling: Careful selection of the labeling site within the molecule is crucial. Deuterium labels should be placed on non-exchangeable positions to ensure their stability. acanthusresearch.com Placing labels on parts of the molecule that are not prone to metabolic alteration can also improve performance.
Use of Heavier Isotopes: The use of 13C or 15N isotopes can circumvent the chromatographic isotope effect often seen with deuterium. These heavier isotopes result in a labeled standard that is chromatographically almost indistinguishable from the analyte. nih.gov While more expensive to synthesize, they offer superior performance in certain challenging assays.
Increased Mass Difference: A suitable mass difference between the analyte and the internal standard is necessary to prevent mass spectral overlap. acanthusresearch.com For high-resolution mass spectrometry, a mass difference of at least 3 Da is often recommended.
Metabolic Isotope Labeling: For complex molecules like RNA, metabolic isotope labeling is an emerging technique to produce a suite of isotopically labeled internal standards. nih.gov This involves growing organisms like bacteria or yeast in media enriched with stable isotopes, which are then incorporated into the molecules of interest. nih.gov
The goal is to produce internal standards that more perfectly mimic the behavior of the analyte throughout the entire analytical process, from sample preparation to detection, thereby improving the accuracy and precision of quantitative methods. researchgate.netmusechem.com
Computational Chemistry Approaches to Predict Isotopic Behavior in Analytical Systems
Computational chemistry is becoming an increasingly powerful tool for predicting and understanding the behavior of isotopically labeled compounds in analytical systems. rsc.orgrsc.org By modeling molecules and their interactions at the quantum level, researchers can predict isotope effects before a standard is even synthesized. rsc.orgacs.org
Key applications of computational chemistry in this field include:
Predicting Kinetic Isotope Effects (KIEs): Computational models can predict how isotopic substitution will affect reaction rates, which is relevant for understanding the stability of labeled compounds and their metabolic fate. rsc.org
Modeling Chromatographic Behavior: Predictive models are being developed to simulate chromatographic separations. frontiersin.orgnih.govresearchgate.net These in silico approaches can help predict the retention time shifts associated with deuterium labeling under various chromatographic conditions, reducing the need for extensive empirical testing. nih.gov By understanding the molecular properties that govern retention, such as hydrophobicity and charge, these models can guide the design of analytical methods. frontiersin.org
Simulating Mass Spectral Fragmentation: Computational methods can be used to predict the fragmentation patterns of molecules in a mass spectrometer. This can help in anticipating any potential differences in fragmentation between a deuterated standard and its unlabeled analog.
Understanding Intermolecular Interactions: Theoretical calculations provide insights into the fundamental interactions between molecules, such as those between an analyte and a stationary phase in chromatography. cchmc.orgacs.org This helps to explain the physical basis of observed isotope effects. cchmc.org
The synergy between computational prediction and experimental verification is driving a deeper understanding of isotopic behavior and facilitating the rational design of better internal standards and analytical methods. acs.org
Q & A
Q. What is the primary application of Quinidine Methiodide-d3 in analytical chemistry, and how does its deuterated structure enhance methodological rigor?
this compound is predominantly employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to correct for matrix effects and instrument variability. Its deuterium labeling minimizes isotopic interference with non-deuterated analytes, improving quantification accuracy. Researchers must validate its stability under experimental conditions (e.g., pH, temperature) and confirm isotopic purity via high-resolution mass spectrometry (HRMS) .
Q. What steps are critical for ensuring the stability of this compound during long-term storage in laboratory settings?
Store aliquots at -20°C in airtight, light-protected vials under inert gas (e.g., argon). Conduct periodic stability assessments using LC-MS to detect deuterium exchange or chemical decomposition. Pre-mix with stabilizers like EDTA if required for buffer compatibility. Document storage conditions and batch-specific degradation rates to ensure reproducibility .
Q. How does deuteration alter the physicochemical properties of this compound compared to its non-deuterated counterpart, and how should this influence experimental design?
Deuteration increases molecular weight and slightly alters lipophilicity, which may affect diffusion rates and protein binding. Researchers should adjust parameters in pharmacokinetic (PK) models (e.g., transplacental transport coefficients) and validate these adjustments via comparative studies with non-deuterated quinidine. Use computational tools like molecular dynamics simulations to predict isotopic effects on binding affinity .
Q. What analytical techniques are essential for verifying the isotopic integrity of this compound before its use in experimental studies?
Combine high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation ratios with nuclear magnetic resonance (NMR) spectroscopy to assess structural integrity. Regular calibration with certified reference materials ensures accuracy. Include isotopic purity data in methodological appendices for transparency .
Advanced Research Questions
Q. How can a mixed-methods approach be applied to investigate this compound's pharmacokinetic (PK) properties and associated experimental limitations?
Integrate quantitative PK modeling (e.g., transplacental transport rates using closed perfusion systems ) with qualitative analysis of methodological challenges (e.g., sample degradation, instrument calibration drift). Conduct semi-structured interviews with researchers to identify recurring issues, followed by thematic analysis. Triangulate findings to optimize protocols and address data inconsistencies .
Q. What statistical strategies are recommended for resolving contradictions between in vitro and in vivo data on this compound's transport mechanisms?
Apply multivariate regression to account for confounding variables (e.g., protein binding in vivo). Use sensitivity analyses to test assumptions in PK models, such as active vs. passive transport contributions. Incorporate Bayesian hierarchical models to integrate disparate data sources while quantifying uncertainty. Publish raw datasets and model code to facilitate reproducibility .
Q. In developing a placental transfer model, how should researchers adjust parameters to account for this compound's altered physicochemical properties due to deuteration?
Modify diffusion coefficients (PSMVM,diff) and active transport rates (PSMVM,act) in PK models based on deuterium-induced changes in molecular weight and lipophilicity. Validate adjustments using comparative studies with non-deuterated quinidine. Employ iterative model fitting to experimental perfusion data and report parameter uncertainties in supplementary materials .
Q. How can researchers design a reproducibility study to assess inter-laboratory variability in this compound-based assays?
Implement a round-robin trial where multiple laboratories analyze standardized samples spiked with this compound under predefined protocols. Use variance component analysis to partition variability into intra-lab (e.g., operator technique) and inter-lab (e.g., instrument type) factors. Adhere to reporting standards (e.g., SRQR guidelines) to ensure methodological transparency .
Q. What strategies mitigate the risk of deuterium exchange in this compound during sample preparation for metabolic studies?
Minimize exposure to protic solvents and acidic/basic conditions that promote H/D exchange. Use deuterated solvents (e.g., D2O) in extraction buffers and maintain low temperatures during processing. Validate exchange rates via control experiments with non-deuterated analogs and include these data in method validation sections .
Q. How should researchers address discrepancies between functional assay results (e.g., ion channel inhibition) and clinical outcomes when using this compound as a probe?
Conduct dose-response studies to identify threshold concentrations where in vitro effects translate to in vivo relevance. Use physiologically based pharmacokinetic (PBPK) modeling to bridge assay data with clinical observations. Report negative results and confounding factors (e.g., metabolic pathways) to refine hypotheses .
Methodological Notes
- Data Contradiction Analysis : When reconciling conflicting results, document all experimental variables (e.g., buffer composition, temperature) and use meta-analytic frameworks to assess heterogeneity across studies .
- Ethical and Reporting Standards : Adhere to guidelines for data sharing, storage, and ethical approval, particularly when referencing human placental perfusion studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
